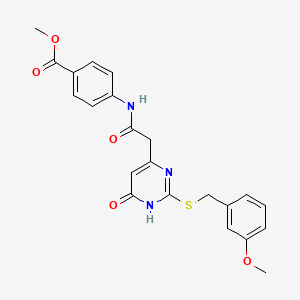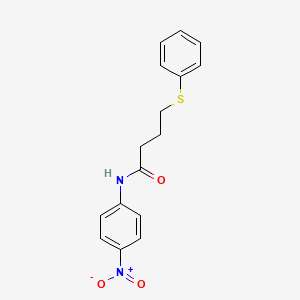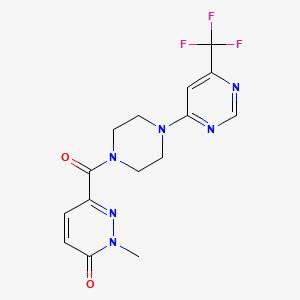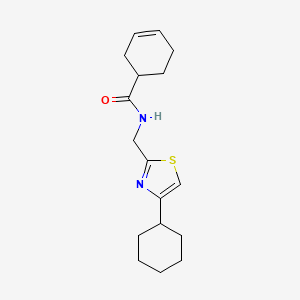![molecular formula C15H21N3 B2903221 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine CAS No. 147084-69-3](/img/structure/B2903221.png)
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine, also known as PTU, is a small molecule inhibitor that has been used in scientific research for several years. PTU is a heterocyclic compound that contains a triazatricyclo[4.3.1.1~3,8~]undecane ring system and a phenyl group. This compound has been shown to have several interesting properties, including the ability to inhibit the activity of certain enzymes and receptors.
作用機序
The mechanism of action of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine is not fully understood, but it is thought to involve the inhibition of enzyme activity through the formation of a covalent bond between this compound and the enzyme. This covalent bond is thought to disrupt the active site of the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the production of melanin in melanocytes, which has led to its use as a skin whitening agent. This compound has also been shown to inhibit the synthesis of norepinephrine from dopamine, which has led to its use as a tool to study the role of norepinephrine in various physiological processes.
実験室実験の利点と制限
One advantage of using 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This property allows researchers to study the specific role of these enzymes and receptors in various physiological processes. However, one limitation of using this compound is its potential to interact with other proteins or enzymes in the cell, which could lead to unintended effects.
将来の方向性
There are several future directions for research involving 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine. One area of interest is the development of new this compound derivatives that have improved selectivity and potency. Another area of interest is the use of this compound as a tool to study the role of norepinephrine in various physiological processes, such as learning and memory. Additionally, this compound may have potential therapeutic applications in the treatment of certain diseases, such as Parkinson's disease, where the inhibition of dopamine beta-hydroxylase may be beneficial.
合成法
The synthesis of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine can be accomplished using several methods. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with a diazonium salt to form this compound. Another method involves the reaction of 1,4-diaminobutane with phenylacetyl chloride in the presence of a base, followed by cyclization with sodium nitrite.
科学的研究の応用
1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has been used extensively in scientific research to study the activity of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This property has led to the use of this compound as a skin whitening agent in cosmetics. This compound has also been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the synthesis of norepinephrine from dopamine. This property has led to the use of this compound as a tool to study the role of norepinephrine in various physiological processes.
特性
IUPAC Name |
1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIXKBMKJXACGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806757 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)
![5-ethyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2903141.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide](/img/structure/B2903144.png)

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2903147.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2903152.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2903154.png)


![N-(3-chlorophenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2903159.png)
![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2903161.png)